N-trityl-L-valine
CAS No.:
Cat. No.: VC13973537
Molecular Formula: C24H25NO2
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO2 |
|---|---|
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | (2S)-3-methyl-2-(tritylamino)butanoic acid |
| Standard InChI | InChI=1S/C24H25NO2/c1-18(2)22(23(26)27)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25H,1-2H3,(H,26,27)/t22-/m0/s1 |
| Standard InChI Key | RULPGAAHRDHJOK-QFIPXVFZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
N-Trityl-L-valine (CAS 3485-55-0) is an amino acid derivative with the molecular formula C₂₈H₃₆N₂O₂ and a molecular weight of 432.598 g/mol . The trityl group (C₆H₅)₃C— confers steric bulk, protecting the amino group during synthetic procedures while maintaining the chirality of the L-valine backbone. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₆N₂O₂ |
| Exact Mass | 432.278 g/mol |
| PSA (Polar Surface Area) | 61.36 Ų |
| LogP (Partition Coefficient) | 6.07 |
The compound’s stability under acidic conditions and solubility in organic solvents like ethyl acetate make it ideal for peptide synthesis .
Synthesis and Optimization Strategies
Condensation Reaction with Triphenylmethanol
The primary synthesis route involves condensing L-valine with triphenylmethanol in the presence of a dehydrating agent and catalyst. Rabinovich et al. (1983) detailed a method using acetic anhydride as the dehydrating agent and concentrated sulfuric acid as the catalyst . Key conditions include:
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Molar Ratio: Triphenylmethanol to L-valine (1.3–1.5:1).
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Solvent: Acetic acid or propionic acid, with a mass ratio of 13–22:1 relative to L-valine.
Post-reaction, the mixture is neutralized with aqueous sodium hydroxide, cooled, and purified via centrifugal filtration. Ethyl acetate reflux (80°C) and repeated washing yield a white solid with 94.7% purity .
Scalability and Industrial Adaptations
A 2021 patent (CN114163354B) outlines a scalable protocol for analogous N-trityl-protected asparagine, emphasizing batch-wise addition of triphenylmethanol and pH control (6–7) to minimize byproducts . While optimized for asparagine, this method is adaptable to valine by adjusting stoichiometry and reaction times.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Role as a Protecting Group
The trityl group’s orthogonality to Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protections enables sequential deprotection in SPPS. De la Torre et al. (2002) demonstrated its utility in synthesizing complex peptides, where N-trityl-L-valine ensures minimal racemization and high coupling efficiency .
Case Study: Peptide Chain Assembly
In a typical SPPS workflow:
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Attachment: N-Trityl-L-valine is anchored to a resin via its carboxyl group.
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Deprotection: Mild acids (e.g., 1% trifluoroacetic acid in dichloromethane) remove the trityl group without cleaving the peptide-resin bond.
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Elongation: Subsequent amino acids are coupled using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
This approach preserves stereochemistry and achieves yields exceeding 90% in multi-step syntheses .
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra of N-trityl-L-valine in deuterated chloroform reveal distinct signals:
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¹H-NMR (Cl₃CD): δ 7.42 (m, 6H, aromatic), 7.20 (m, 9H, aromatic), 3.32 (m, 1H, α-CH), 1.09 (m, 3H, β-CH₃) .
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¹³C-NMR (Cl₃CD): δ 179.3 (COOH), 145.1–126.8 (aromatic carbons), 71.7 (quaternary Trt carbon), 52.8 (α-CH), 20.6 (β-CH₃) .
These data confirm the integrity of the trityl group and the absence of racemization.
Conformational Analysis in Enzymatic Contexts
Studies on Escherichia coli isoleucyl-tRNA synthetase (IleRS) highlight the bioactive conformation of L-valine derivatives. Transferred nuclear Overhauser effect (TRNOE) NMR showed that IleRS-bound L-valine adopts a gauche⁻ conformation about the Cα-Cβ bond, aligning with hydrophobic interactions in the enzyme’s active site . This insight aids in designing enzyme-resistant peptide analogs.
Industrial and Research Implications
Emerging Applications
Recent explorations include:
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